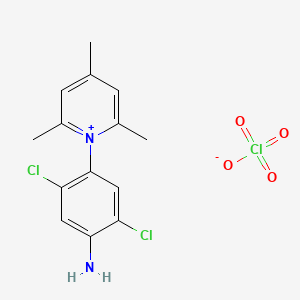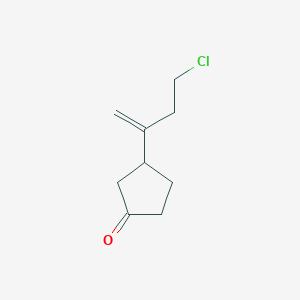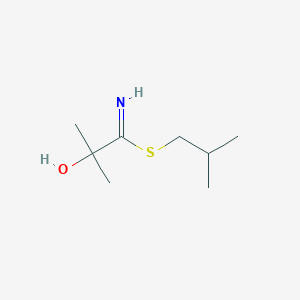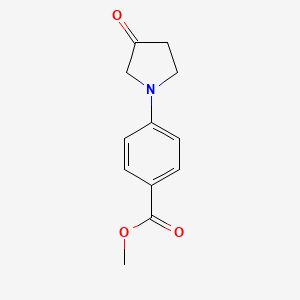
1-(4-Amino-2,5-dichlorophenyl)-2,4,6-trimethylpyridin-1-ium perchlorate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Amino-2,5-dichlorophenyl)-2,4,6-trimethylpyridin-1-ium perchlorate is a chemical compound with the molecular formula C14H15Cl2N2ClO4 This compound is known for its unique structure, which includes a pyridinium core substituted with amino, dichloro, and trimethyl groups
Vorbereitungsmethoden
The synthesis of 1-(4-Amino-2,5-dichlorophenyl)-2,4,6-trimethylpyridin-1-ium perchlorate typically involves the reaction of 4-amino-2,5-dichlorobenzene with 2,4,6-trimethylpyridine in the presence of a suitable oxidizing agent. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .
Analyse Chemischer Reaktionen
1-(4-Amino-2,5-dichlorophenyl)-2,4,6-trimethylpyridin-1-ium perchlorate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The amino and dichloro groups can participate in substitution reactions with suitable reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions.
Wissenschaftliche Forschungsanwendungen
1-(4-Amino-2,5-dichlorophenyl)-2,4,6-trimethylpyridin-1-ium perchlorate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It may be used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-(4-Amino-2,5-dichlorophenyl)-2,4,6-trimethylpyridin-1-ium perchlorate involves its interaction with specific molecular targets. The amino and dichloro groups play a crucial role in its reactivity and interactions with biological molecules. The pathways involved in its mechanism of action are still under investigation, with ongoing research aimed at elucidating its precise molecular targets .
Vergleich Mit ähnlichen Verbindungen
When compared to similar compounds, 1-(4-Amino-2,5-dichlorophenyl)-2,4,6-trimethylpyridin-1-ium perchlorate stands out due to its unique combination of functional groups. Similar compounds include:
4-Amino-2,5-dichlorobenzene: Lacks the pyridinium core and trimethyl groups.
2,4,6-Trimethylpyridine: Does not have the amino and dichloro substitutions.
Pyridinium derivatives: May have different substituents, leading to varied chemical and biological properties.
Eigenschaften
CAS-Nummer |
90018-46-5 |
|---|---|
Molekularformel |
C14H15Cl3N2O4 |
Molekulargewicht |
381.6 g/mol |
IUPAC-Name |
2,5-dichloro-4-(2,4,6-trimethylpyridin-1-ium-1-yl)aniline;perchlorate |
InChI |
InChI=1S/C14H15Cl2N2.ClHO4/c1-8-4-9(2)18(10(3)5-8)14-7-11(15)13(17)6-12(14)16;2-1(3,4)5/h4-7H,17H2,1-3H3;(H,2,3,4,5)/q+1;/p-1 |
InChI-Schlüssel |
YCDCHTQJAHFBMP-UHFFFAOYSA-M |
Kanonische SMILES |
CC1=CC(=[N+](C(=C1)C)C2=C(C=C(C(=C2)Cl)N)Cl)C.[O-]Cl(=O)(=O)=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(1-Hydroxy-1-phenylethyl)phenyl]acetamide](/img/structure/B14377661.png)
silanol](/img/structure/B14377668.png)


![1-[(2-Methylprop-1-EN-1-YL)sulfanyl]butane](/img/structure/B14377705.png)
![4-[(1E)-3-Methyl-3-propyltriaz-1-en-1-yl]benzamide](/img/structure/B14377709.png)






![1-[(Hexylcarbamoyl)oxy]pyrrolidine-2,5-dione](/img/structure/B14377735.png)

